molecular formula C9H12N2O5S B1684497 Tiazofurin CAS No. 60084-10-8

Tiazofurin

Cat. No.: B1684497
CAS No.: 60084-10-8
M. Wt: 260.27 g/mol
InChI Key: FVRDYQYEVDDKCR-DBRKOABJSA-N
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Description

Tiazofurin is a drug that acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase. It has been investigated for potential use in the treatment of cancer due to its antiproliferative effects on tumor cells. side effects such as pleuropericarditis and a flu-like syndrome have limited its development .

Preparation Methods

The synthesis of tiazofurin involves several steps:

    Treatment of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with trimethylsilyl cyanide: to produce 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.

    Hydrogen sulfide treatment: leads to the formation of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-carbamothioyltetrahydrofuran-3,4-diyl dibenzoate.

    Cyclization with ethyl bromopyruvate: results in 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester.

    Removal of protecting groups with sodium methoxide: yields 2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester.

    Amide-ester interchange by treatment with dry ammonia: completes the synthesis of this compound.

Chemical Reactions Analysis

Tiazofurin undergoes various chemical reactions, including:

    Oxidation and reduction reactions: These reactions are essential for modifying the functional groups on the thiazole ring.

    Substitution reactions: Common reagents include halogens and nucleophiles, which can replace specific atoms or groups on the molecule.

    Cyclization reactions: These are crucial for forming the thiazole ring structure.

The major products formed from these reactions include various thiazole derivatives, which have diverse biological activities .

Comparison with Similar Compounds

Tiazofurin is unique among thiazole derivatives due to its specific inhibition of inosine monophosphate dehydrogenase. Similar compounds include:

These compounds share the thiazole ring structure but differ in their specific biological activities and targets.

Biological Activity

Tiazofurin is a synthetic nucleoside analog that has garnered attention for its potential anti-cancer properties. It primarily acts by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanosine triphosphate (GTP) biosynthesis. This inhibition leads to a decrease in GTP levels, thereby affecting cellular proliferation and inducing apoptosis in various cancer cell lines.

The biological activity of this compound is largely attributed to its selective blockade of IMPDH, an enzyme that plays a significant role in the de novo synthesis of purines, particularly GTP. Elevated IMPDH activity is often observed in cancer cells, making it a sensitive target for chemotherapy. By reducing GTP concentrations, this compound disrupts the proliferation of tumor cells and induces apoptosis.

Key Mechanisms:

  • IMPDH Inhibition : Reduces GTP levels, affecting cell proliferation.
  • Induction of Apoptosis : Activates caspases (e.g., caspase-3 and caspase-9), leading to programmed cell death.
  • Cell Cycle Arrest : Alters cell cycle progression, particularly in cancer cells.

In Vitro Studies

Several studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example, a study on oral cancer cells (SCC-VII and SCC-25) revealed that this compound significantly inhibited cell viability in a dose-dependent manner:

Dose (µM)SCC-VII Viability (%)SCC-25 Viability (%)
0.259391
0.58582
1.06059
2.02522

Additionally, apoptosis was significantly increased in treated cells compared to controls, with apoptosis rates reaching approximately 68.71% for SCC-VII and 70.46% for SCC-25 at the highest dose (2 µM) .

In Vivo Studies

In murine models, this compound has shown promising results in reducing tumor growth. It was found to have an antiproliferative effect against various tumors, although early clinical trials indicated severe toxicity at higher doses .

Clinical Trials

Phase I clinical trials have investigated the safety and efficacy of this compound in patients with solid tumors and leukemia. Notably, a study involving patients with end-stage leukemia demonstrated a correlation between decreased IMPDH activity and clinical response, particularly in those with myeloid blast crisis of chronic myeloid leukemia . However, these trials were often halted due to toxicity concerns.

Case Studies

A review of case studies highlights the variability in patient responses to this compound treatment across different cancer types:

  • Leukemia Patients : Showed significant biochemical responses correlating with decreased IMPDH activity.
  • Solid Tumors : Initial promise was overshadowed by adverse effects leading to trial discontinuation.

Properties

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRDYQYEVDDKCR-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208827
Record name Tiazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water
Record name TIAZOFURIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/286193%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

60084-10-8
Record name Tiazofurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60084-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiazofurin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060084108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiazofurine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tiazofurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIAZOFURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULJ82834RE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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